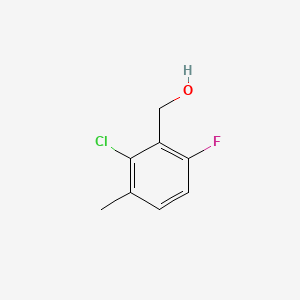

2-Chloro-6-fluoro-3-methylbenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-6-fluoro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHOAHOMVOQUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378629 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-83-8 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Chloro-6-fluoro-3-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-6-fluoro-3-methylbenzyl alcohol. The information is presented to support research and development activities, with a focus on clarity and practical application. This document includes a summary of physical data, general experimental protocols for property determination, and logical workflows for synthesis and analysis.

Core Physical and Chemical Data

This compound is a specialty chemical intermediate.[1] Its physical properties are crucial for handling, reaction setup, and purification processes.

| Property | Value | Source |

| CAS Number | 261762-83-8 | [2] |

| Molecular Formula | C₈H₈ClFO | [1][2][3] |

| Molecular Weight | 174.60 g/mol | [1][2] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point | 245.7 °C | [2] |

| Density | 1.286 g/cm³ | [2] |

| Flash Point | 102.4 °C | [2] |

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not detailed in the public literature, standard organic chemistry methodologies are applicable.[4][5][6]

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.[5][6]

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of approximately 5 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Vernier Melt Station or similar device).[5]

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which the entire sample becomes a liquid are recorded.[6] This range provides the melting point. A sharp melting range typically indicates a pure substance.

Boiling Point Determination

The boiling point is determined using a simple distillation apparatus.[5]

Methodology:

-

Apparatus Setup: A small quantity of the liquid (if the compound were a liquid at room temperature) is placed in a round-bottom flask. A distillation apparatus is assembled with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[5]

-

Heating: The liquid is heated to its boiling point.

-

Measurement: The temperature is recorded when the vapor temperature stabilizes as the liquid condenses in the condenser.[5] This stable temperature is the boiling point.

Density Measurement

Density is the mass per unit volume and can be measured by accurately determining the mass of a known volume of the substance.[4][6]

Methodology:

-

Volume Measurement: A precise volume of the substance (if liquid) is measured using a pipette.

-

Mass Measurement: The mass of this volume is determined by weighing it in a tared container (e.g., an Erlenmeyer flask) on an analytical balance.[4]

-

Calculation: The density is calculated by dividing the mass of the sample by its volume.

Logical and Experimental Workflows

The following diagrams illustrate a logical synthesis pathway for a precursor to this compound and a general workflow for the determination of its physical properties.

Caption: A logical two-step synthesis pathway for this compound.

Caption: General experimental workflow for the determination of key physical properties.

Safety Information

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzyl Alcohol

CAS Number: 261762-83-8

This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methylbenzyl alcohol, a key chemical intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery, focusing on its chemical properties, synthesis, and applications, particularly as a precursor in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a substituted aromatic alcohol. Its physicochemical properties are summarized in the table below, compiled from various chemical supplier databases. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Melting Point | 56-70 °C |

| Boiling Point | 245.7 °C |

| Density | 1.286 g/cm³ |

| Flash Point | 102.4 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and ethanol; insoluble in water. |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde

The synthesis of the aldehyde precursor can be adapted from established industrial methods for similar halogenated benzaldehydes. A common approach is the radical chlorination of the corresponding toluene derivative followed by hydrolysis.

Experimental Protocol:

-

Chlorination: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, place 2-chloro-6-fluoro-3-methyltoluene. The reaction is initiated by photochemical means (e.g., a UV lamp) or a radical initiator (e.g., azobisisobutyronitrile - AIBN). Chlorine gas is bubbled through the heated reaction mixture (typically 100-140°C). The reaction progress is monitored by gas chromatography (GC) to ensure the formation of the dichloromethyl intermediate.

-

Hydrolysis: Once the desired level of chlorination is achieved, the reaction mixture is cooled. The hydrolysis of the dichloromethyl group to an aldehyde can be effected by treatment with water at elevated temperatures, often in the presence of a catalyst such as a strong acid or a Lewis acid.

-

Work-up and Purification: After hydrolysis, the organic layer is separated, washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, and then with brine. The crude product is then purified by distillation under reduced pressure or by recrystallization to yield 2-chloro-6-fluoro-3-methylbenzaldehyde.

Step 2: Reduction to this compound

The reduction of the synthesized aldehyde to the corresponding benzyl alcohol is a standard transformation in organic chemistry. A mild and selective reducing agent such as sodium borohydride is typically employed.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol. The flask is cooled in an ice bath to 0-5°C.

-

Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution, maintaining the temperature below 10°C. The reaction is typically exothermic.

-

Monitoring and Quenching: The progress of the reduction is monitored by thin-layer chromatography (TLC). Once the starting aldehyde is consumed, the reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid to destroy the excess borohydride.

-

Extraction and Purification: The product is extracted from the aqueous mixture using an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization to yield the final product.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary application lies in its role as a precursor to potent enzyme inhibitors.

Precursor for Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

The most significant application of this compound is as an intermediate in the synthesis of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] The inhibition of SCD1 is a promising therapeutic strategy for a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3]

A United States patent describes the use of 2-chloro-6-fluoro-3-methylbenzyl bromide in the synthesis of novel SCD1 inhibitors.[4] The benzyl alcohol is the direct precursor to this bromide, which is typically synthesized via bromination using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

The logical workflow for the utilization of this compound in the synthesis of an SCD1 inhibitor is depicted in the following diagram.

Caption: Synthetic workflow from the alcohol to a potential SCD1 inhibitor.

The SCD1 Signaling Pathway and Therapeutic Rationale

The enzyme SCD1 plays a central role in cellular lipid homeostasis. By introducing a double bond into saturated fatty acids, it produces monounsaturated fatty acids that are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[1] Overactivity of SCD1 has been linked to various metabolic disorders. Therefore, inhibiting SCD1 can help to rebalance lipid metabolism. The following diagram illustrates the role of SCD1 in the fatty acid metabolism pathway and the point of intervention for SCD1 inhibitors.

Caption: The role of SCD1 in fatty acid metabolism and its inhibition.

Potential in Other Therapeutic Areas

While the link to SCD1 inhibitors is the most direct application, the 2-chloro-6-fluorobenzyl moiety has also been incorporated into other classes of therapeutic agents. For instance, compounds bearing a 2-chloro-6-fluorobenzyl group have been investigated as potent inhibitors of HIV-1 reverse transcriptase. This suggests that this compound could also serve as a valuable intermediate for developing novel antiviral agents.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound. These include the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its primary utility as a precursor for the synthesis of potent Stearoyl-CoA Desaturase 1 (SCD1) inhibitors places it at the forefront of research into treatments for metabolic diseases. The synthetic routes to this compound are accessible through standard organic chemistry methodologies. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this compound in their pursuit of novel therapeutic agents.

References

- 1. gsartor.org [gsartor.org]

- 2. Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors - OAK Open Access Archive [oak.novartis.com]

- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile of 2-Chloro-6-fluoro-3-methylbenzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-6-fluoro-3-methylbenzyl alcohol (CAS No. 261762-83-8).[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. These predictions are grounded in fundamental spectroscopic principles and comparative analysis with the known spectral data of the closely related analogue, 2-Chloro-6-fluorobenzyl alcohol.

Chemical Structure and Properties

-

Compound Name: this compound[2]

-

CAS Number: 261762-83-8[1]

-

Molecular Formula: C₈H₈ClFO[1]

-

Molecular Weight: 174.59 g/mol [1]

-

Structure:

(Image Source: PubChem CID 2773672)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Ar-H (2 protons) | 7.0 - 7.4 | m | - |

| -CH₂- | ~4.7 | s | - |

| -CH₃ | ~2.3 | s | - |

| -OH | Variable | br s | - |

Note: The aromatic region will show a complex multiplet due to coupling between the two aromatic protons and with the fluorine atom. The chemical shifts are estimated based on the known spectrum of 2-Chloro-6-fluorobenzyl alcohol and the expected electronic effect of the additional methyl group.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-Cl | 130 - 135 |

| C-F | 158 - 162 (d, ¹JCF) |

| C-CH₃ | 125 - 130 |

| C-CH₂OH | 135 - 140 |

| Ar-CH (2 carbons) | 115 - 130 |

| -CH₂OH | ~60 |

| -CH₃ | ~15 |

Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

| C-Cl stretch | 600 - 800 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 174/176 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom (~3:1 ratio). |

| 157/159 | [M-OH]⁺ | Loss of the hydroxyl group. |

| 145/147 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 139 | [M-Cl]⁺ | Loss of a chlorine atom. |

Note: The predicted fragmentation is based on the stability of benzylic carbocations and the presence of halogen isotopes.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same instrument as for ¹H NMR.

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform) and deposit a drop onto a salt plate (e.g., NaCl). Allow the solvent to evaporate.

-

-

Data Acquisition:

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.[6][7]

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like this compound using various spectroscopic techniques.

References

- 1. 261762-83-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. This compound | C8H8ClFO | CID 2773672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. amherst.edu [amherst.edu]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Chloro-6-fluoro-3-methylbenzyl alcohol

This technical guide provides a comprehensive analysis of the theoretical 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-fluoro-3-methylbenzyl alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the predicted chemical shifts, splitting patterns, and coupling constants for the protons in the molecule. Furthermore, a standardized experimental protocol for acquiring such a spectrum is provided.

Chemical Structure and Proton Environments

This compound (C8H8ClFO) possesses a substituted benzene ring with four distinct proton environments, in addition to the protons of the methyl and benzyl alcohol groups.[1][2][3][4][5] The substituents—chlorine, fluorine, a methyl group, and a hydroxymethyl group—each exert a unique electronic influence on the neighboring protons, leading to a predictable dispersion of signals in the 1H NMR spectrum.

Structure:

Predicted 1H NMR Data

The following table summarizes the anticipated 1H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and typical coupling constants observed in similar aromatic systems. The presence of fluorine is expected to introduce characteristic splitting patterns due to H-F coupling.[6][7][8][9]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aromatic (ortho to -CH2OH) | 7.10 - 7.30 | Doublet of doublets (dd) | J(H-H) ≈ 8 Hz, J(H-F) ≈ 6 Hz | 1H |

| H-aromatic (meta to -CH2OH) | 6.90 - 7.10 | Triplet (t) | J(H-H) ≈ 8 Hz | 1H |

| -CH2- (benzyl) | 4.70 - 4.90 | Singlet (s) or Doublet (d) | J(H-OH) if visible | 2H |

| -OH (hydroxyl) | 2.0 - 4.0 | Broad Singlet (br s) | - | 1H |

| -CH3 (methyl) | 2.20 - 2.40 | Singlet (s) | - | 3H |

Interpretation of the Predicted Spectrum

-

Aromatic Protons: The two aromatic protons will appear in the downfield region of the spectrum (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current. The proton ortho to the hydroxymethyl group is expected to be a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The other aromatic proton, meta to the hydroxymethyl group, will likely appear as a triplet due to coupling with the two adjacent protons (one aromatic proton and the fluorine atom, assuming similar coupling constants).

-

Benzylic Protons (-CH2OH): The two protons of the benzyl alcohol group are diastereotopic and are expected to resonate as a singlet or, if coupling to the hydroxyl proton is observed, a doublet.[10][11][12][13] Their chemical shift is influenced by the electronegative oxygen atom.

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift can vary depending on the concentration, solvent, and temperature due to hydrogen bonding. It may not show clear coupling to the benzylic protons.

-

Methyl Protons (-CH3): The three protons of the methyl group are equivalent and will appear as a singlet in the upfield region of the spectrum.[14]

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines a standard procedure for obtaining a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

3. Data Acquisition:

-

Acquire the 1H NMR spectrum using a standard pulse sequence.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds between scans is typically sufficient.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the splitting patterns and measure the coupling constants.

Visualization of Proton Environments and Couplings

The following diagram, generated using the DOT language, illustrates the logical relationships and coupling interactions between the different proton environments in this compound.

Caption: Coupling interactions in this compound.

References

- 1. PubChemLite - this compound (C8H8ClFO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C8H8ClFO | CID 2773672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 261762-83-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. bio-fount.com [bio-fount.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. hil8_sln.html [ursula.chem.yale.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. rsc.org [rsc.org]

- 14. bmse000540 3-methylbenzyl Alcohol at BMRB [bmrb.io]

An In-depth Technical Guide to the 13C NMR Analysis of 2-Chloro-6-fluoro-3-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the compound 2-Chloro-6-fluoro-3-methylbenzyl alcohol. Due to the absence of a publicly available, assigned 13C NMR spectrum for this specific molecule, this guide presents predicted chemical shifts based on the analysis of structurally related compounds. The methodologies, data interpretation, and experimental workflows are detailed to assist researchers in their analytical studies.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from empirical data of analogous compounds, including 2-chlorobenzyl alcohol, 2-fluorobenzyl alcohol, 3-methylbenzyl alcohol, and 2-chloro-6-fluorotoluene, by considering the additive effects of the chloro, fluoro, methyl, and hydroxymethyl substituents on the aromatic ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | ~135-140 | Ipso-carbon attached to the CH₂OH group, deshielded by the electronegative oxygen and influenced by the ortho-substituents. |

| C2 | ~130-135 | Ipso-carbon attached to the chlorine atom, significantly deshielded. |

| C3 | ~128-133 | Ipso-carbon attached to the methyl group, influenced by both ortho and para substituents. |

| C4 | ~125-130 | Aromatic CH, influenced by the para-chloro and ortho-fluoro groups. |

| C5 | ~120-125 | Aromatic CH, influenced by the ortho-chloro and meta-fluoro groups. |

| C6 | ~158-163 (d, ¹JCF ≈ 240-250 Hz) | Ipso-carbon attached to the fluorine atom, strongly deshielded and exhibiting a large one-bond coupling constant with fluorine. |

| CH₂OH | ~60-65 | Methylene carbon of the benzyl alcohol, deshielded by the attached oxygen atom. |

| CH₃ | ~15-20 | Methyl carbon attached to the aromatic ring. |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The symbol 'd' indicates a doublet, and ¹JCF represents the one-bond coupling constant between carbon and fluorine.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard protocol for acquiring a 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good dissolving power for many organic compounds and its single carbon signal at approximately 77.16 ppm which can be used as an internal reference. Other potential solvents include acetone-d₆, dimethyl sulfoxide-d₆, or methanol-d₄.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 1D 13C NMR experiment on a 400 or 500 MHz NMR spectrometer:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Spectral Width (SW): 0 to 220 ppm to cover the full range of expected carbon chemical shifts.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T1 relaxation time of the carbon nuclei should be used.

-

Acquisition Time (AT): 1-2 seconds.

-

Decoupling: Broadband proton decoupling (e.g., cpd or waltz16) is applied during the acquisition to simplify the spectrum by removing C-H couplings, resulting in single lines for each unique carbon atom (except for the carbon coupled to fluorine).

Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the solvent peak (CDCl₃ at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).

-

Peak Picking: The chemical shifts of the peaks are identified and listed.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

Mass Spectrometry of 2-Chloro-6-fluoro-3-methylbenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) behavior of 2-Chloro-6-fluoro-3-methylbenzyl alcohol (C₈H₈ClFO). Due to the absence of direct experimental mass spectra in publicly available databases, this document synthesizes information from the mass spectrometry of structurally related compounds and fundamental principles of fragmentation for aromatic, halogenated, and alcoholic molecules. The guide outlines a proposed fragmentation pathway, presents predicted quantitative data in a tabular format, and includes a detailed, generalized experimental protocol for the analysis of such compounds using Gas Chromatography-Mass Spectrometry (GC-MS). This predictive analysis serves as a valuable resource for the identification and characterization of this compound in various research and development settings.

Introduction

This compound is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical synthesis. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices, for monitoring chemical reactions, and for profiling impurities and metabolites. This guide will explore the predicted fragmentation pathways under electron ionization, a common ionization technique for volatile and semi-volatile organic compounds.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is anticipated to show a distinct molecular ion peak and a series of fragment ions resulting from characteristic cleavage events. The presence of chlorine, fluorine, and a hydroxyl group will significantly influence the fragmentation pathways. The molecular formula of the compound is C₈H₈ClFO, with a predicted molecular weight of 174.60 g/mol [1].

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Fragments in the EI-MS of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Predicted Relative Abundance |

| 174/176 | [M]⁺˙ | - | C₈H₈ClFO⁺˙ | Moderate |

| 156/158 | [M-H₂O]⁺˙ | H₂O | C₈H₆ClF⁺˙ | High |

| 143/145 | [M-CH₂OH]⁺ | ˙CH₂OH | C₇H₅ClF⁺ | Moderate |

| 139 | [M-Cl]⁺ | ˙Cl | C₈H₈FO⁺ | Low |

| 125 | [M-H₂O-Cl]⁺ | H₂O, ˙Cl | C₈H₆F⁺ | Moderate |

| 109 | [C₇H₅F]⁺˙ | H₂O, Cl, CH₃ | C₇H₅F⁺˙ | Low |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 174/176) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio[2].

Proposed Fragmentation Pathway

Electron ionization of this compound will begin with the removal of an electron to form the molecular ion, [M]⁺˙. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration[2][3][4]. For halogenated compounds, the loss of the halogen radical is also a common fragmentation route[3][5].

The primary proposed fragmentation events for this compound are:

-

Loss of Water (Dehydration): A common fragmentation for alcohols, leading to the formation of a stable radical cation at m/z 156/158[3][4]. This is often a prominent peak in the mass spectra of benzyl alcohols.

-

Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon can lead to the loss of a hydroxymethyl radical (˙CH₂OH), resulting in a fragment at m/z 143/145.

-

Loss of Chlorine Radical: The cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical, forming an ion at m/z 139.

-

Sequential Fragmentation: Further fragmentation of the initial fragment ions can occur. For instance, the ion formed from dehydration ([M-H₂O]⁺˙) can subsequently lose a chlorine radical to produce a fragment at m/z 125.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general experimental protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

4.1. Instrumentation

-

Gas Chromatograph (GC) equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole mass analyzer.

4.2. Reagents and Standards

-

Solvent: High-purity methanol or dichloromethane.

-

Analyte: this compound standard of known purity.

-

Carrier Gas: Helium (99.999% purity).

4.3. Sample Preparation

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

4.4. GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/second

4.5. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the analyte's chromatographic peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and library spectra (if available).

Discussion of Fragmentation Mechanisms

The fragmentation of this compound under EI-MS is guided by the formation of stable carbocations and radical cations. The benzylic position of the alcohol facilitates the cleavage of the C-C bond adjacent to the ring and the loss of water. The presence of electron-withdrawing halogen substituents on the aromatic ring can also influence the fragmentation pathways, potentially affecting the relative abundances of different fragment ions. The initial ionization is most likely to occur by removal of a non-bonding electron from the oxygen or chlorine atoms, or a pi-electron from the aromatic ring.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometric behavior of this compound. The proposed fragmentation pathways and predicted mass spectral data offer a valuable starting point for the identification and structural characterization of this compound in the absence of direct experimental data. The detailed experimental protocol provides a robust method for obtaining high-quality mass spectra for this and similar analytes. Researchers are encouraged to use this guide as a reference for their analytical work and to contribute experimental data to public databases to further refine our understanding of the fragmentation of this molecule.

References

- 1. 261762-83-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FT-IR Spectrum of 2-Chloro-6-fluoro-3-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-6-fluoro-3-methylbenzyl alcohol. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic vibrational frequencies of its constituent functional groups. This information is crucial for substance identification, purity assessment, and quality control in research and drug development.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its hydroxyl, chloro, fluoro, methyl, and substituted benzene functional groups. The predicted key absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3200 | O-H Stretch (hydrogen-bonded) | Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |

| 2960 - 2850 | C-H Stretch | Methyl (-CH₃), Methylene (-CH₂-) | Medium to Strong |

| 1600 - 1475 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1470 - 1350 | C-H Bend | Methyl (-CH₃), Methylene (-CH₂-) | Medium |

| 1300 - 1000 | C-O Stretch | Primary Alcohol | Strong |

| 1360 - 1000 | C-F Stretch | Aryl Fluoride | Strong |

| 800 - 600 | C-Cl Stretch | Aryl Chloride | Strong |

Analysis of Key Spectral Features:

-

O-H Stretching: A prominent, broad absorption band is expected in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[1][2][3] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[3][4]

-

C-H Stretching: The spectrum will exhibit C-H stretching vibrations from the aromatic ring between 3100-3000 cm⁻¹.[5] Additionally, absorptions from the methyl and methylene groups will appear in the 2960-2850 cm⁻¹ range.[6][7]

-

Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching bands in the 1600-1475 cm⁻¹ region.[2][8]

-

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the primary alcohol is anticipated in the 1260-1050 cm⁻¹ range.[1][9]

-

C-F Stretching: The carbon-fluorine bond will produce a strong absorption band in the 1360-1000 cm⁻¹ region.[10] The exact position can be sensitive to other substituents on the aromatic ring.

-

C-Cl Stretching: A strong band in the 800-600 cm⁻¹ range is indicative of the C-Cl stretching vibration.[7][11]

Experimental Protocol for FT-IR Analysis

This section outlines a detailed methodology for acquiring the FT-IR spectrum of a solid organic compound like this compound.

Objective: To obtain a high-quality FT-IR spectrum of the analyte for structural elucidation and identification.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Sample of this compound (solid)

-

Potassium Bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Spatula

-

Infrared lamp (optional, for drying)

Procedure:

-

Sample Preparation (KBr Pellet Method): a. Thoroughly dry the IR-grade KBr to remove any moisture, which can interfere with the spectrum (especially in the O-H region). This can be done by heating in an oven or under an infrared lamp. b. In an agate mortar, grind a small amount (1-2 mg) of the this compound sample until a fine powder is obtained. c. Add approximately 100-200 mg of the dried KBr to the mortar. d. Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes to ensure a homogenous distribution of the sample within the KBr matrix. e. Transfer the resulting powder to the pellet-forming die. f. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum Acquisition: a. Ensure the sample compartment of the FT-IR spectrometer is empty. b. Acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum Acquisition: a. Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment. b. Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.

-

Data Processing and Analysis: a. The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. b. Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule. c. Compare the obtained spectrum with the predicted data and, if available, with reference spectra of similar compounds.

Visualizations

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the FT-IR spectrum of an organic compound.

Caption: Workflow for FT-IR Spectroscopy.

This diagram outlines the key stages of FT-IR analysis, from initial sample preparation through data acquisition and final spectral interpretation. Each step is crucial for obtaining a reliable and accurate spectrum for molecular characterization.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 11. FTIR [terpconnect.umd.edu]

Stability of Ortho-Halobenzyl Alcohols in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-halobenzyl alcohols are a class of organic compounds that serve as important intermediates and structural motifs in medicinal chemistry and materials science. Their utility in these fields is critically dependent on their chemical stability under various solution-phase conditions encountered during synthesis, purification, formulation, and storage. The presence of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) at the ortho-position to the hydroxymethyl group can significantly influence the molecule's reactivity and degradation profile through a combination of inductive and steric effects, as well as through specific intramolecular interactions.

This technical guide provides a comprehensive overview of the stability of ortho-halobenzyl alcohols in solution. It covers the primary degradation pathways, influencing factors, and the analytical methodologies required for their stability assessment. While specific kinetic data for every ortho-halobenzyl alcohol under a multitude of conditions is not extensively available in published literature, this guide consolidates known principles of benzyl alcohol chemistry and data from related substituted compounds to provide a robust framework for stability evaluation.

Core Concepts of Stability and Degradation

The stability of an ortho-halobenzyl alcohol in solution is not an intrinsic property but is rather a function of its chemical environment. Key factors that govern the rate and pathway of degradation include:

-

pH: The acidity or basicity of the solution can catalyze hydrolytic reactions or influence the ionization state of the molecule, affecting its susceptibility to nucleophilic attack or oxidation.

-

Temperature: Elevated temperatures typically accelerate the rate of chemical reactions, including degradation processes, in accordance with the Arrhenius equation.

-

Solvent: The polarity and nucleophilicity of the solvent can play a direct role in degradation, particularly in solvolysis reactions.

-

Presence of Oxidizing Agents: Molecular oxygen, peroxides, or metal ions can initiate oxidative degradation of the benzylic alcohol moiety.

-

Light Exposure: Photons of appropriate energy can induce photochemical reactions, leading to photodegradation.

The primary degradation pathways anticipated for ortho-halobenzyl alcohols include oxidation, nucleophilic substitution, and photodegradation.

Degradation Pathways and Mechanisms

Oxidation

The benzylic alcohol functional group is susceptible to oxidation, which can proceed in a stepwise manner to first form the corresponding ortho-halobenzaldehyde and subsequently the ortho-halobenzoic acid. This process can be initiated by various oxidizing agents or through auto-oxidation in the presence of oxygen.

Nucleophilic Substitution

Under certain conditions, particularly in the presence of acid, the hydroxyl group of the benzyl alcohol can be protonated to form a good leaving group (water). This facilitates nucleophilic substitution at the benzylic carbon. The reaction can proceed through an SN1-like mechanism, involving a carbocation intermediate, or an SN2-like mechanism. The stability of the benzylic carbocation is a key factor in the SN1 pathway. The nature of the ortho-halogen can influence the rate of these reactions through electronic and steric effects.

Photodegradation

Exposure to light, particularly in the UV range, can lead to the degradation of ortho-halobenzyl alcohols. The specific photochemical reactions can be complex and may involve homolytic cleavage of the carbon-halogen bond or reactions involving the aromatic ring and the alcohol functionality. Studies on 2-chlorobenzyl alcohol have shown that it can undergo photooxidation.

Summary of Stability Profiles

Due to the limited availability of direct comparative kinetic data, the following tables summarize the expected relative stability and major degradation pathways based on general chemical principles and data from related compounds.

Table 1: Influence of Ortho-Halogen on Stability

| Halogen (X) | Electronegativity | C-X Bond Strength | Inductive Effect | Expected Impact on Stability to Nucleophilic Substitution (SN1) | Expected Impact on Oxidative Stability |

| F | Highest | Strongest | Strong -I | Destabilizing for carbocation, slower reaction | Minor electronic effect |

| Cl | High | Strong | -I | Destabilizing for carbocation, slower than unsubstituted | Minor electronic effect |

| Br | Moderate | Weaker | -I | Less destabilizing than Cl, potentially faster reaction | Minor electronic effect |

| I | Lowest | Weakest | Weakest -I | Least destabilizing, potentially fastest reaction. C-I bond itself can be labile. | Minor electronic effect |

Note: The -I (negative inductive) effect of halogens is expected to destabilize the benzylic carbocation intermediate in an SN1-type reaction, thus retarding the rate of acid-catalyzed nucleophilic substitution compared to unsubstituted benzyl alcohol. The strength of the C-X bond also plays a role, with the C-I bond being the most susceptible to cleavage.

Table 2: Influence of Solution Conditions on Stability

| Condition | Potential Degradation Pathways | Expected Stability Trend | Key Considerations |

| Acidic (low pH) | Nucleophilic Substitution | Decreased stability | Rate is dependent on acid concentration and temperature. |

| Neutral (pH ~7) | Oxidation, Photodegradation | Generally most stable, but susceptible to oxidation and photodegradation. | Presence of oxygen and exposure to light are critical factors. |

| Basic (high pH) | Oxidation (some mechanisms are base-catalyzed) | May be less stable than neutral pH, especially if phenoxide-like intermediates can be formed. | Specific reaction mechanisms will determine the pH-rate profile. |

| Elevated Temperature | All pathways accelerated | Decreased stability | Follows Arrhenius kinetics; activation energy of the specific degradation pathway is key. |

| Presence of Oxidants | Oxidation | Significantly decreased stability | Rate depends on the nature and concentration of the oxidizing agent. |

| Exposure to UV/Vis Light | Photodegradation | Decreased stability | Wavelength and intensity of light are important parameters. |

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of ortho-halobenzyl alcohols involves forced degradation studies coupled with a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Objective: To generate a degradation level of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

General Protocol:

-

Prepare solutions of the ortho-halobenzyl alcohol in appropriate solvents (e.g., water, methanol, acetonitrile-water mixtures) at a known concentration (e.g., 1 mg/mL).

-

Expose the solutions to a set of stress conditions as outlined in the table below.

-

Include a control sample stored under ambient conditions, protected from light.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

Table 3: Recommended Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C |

| Neutral Hydrolysis | Water at 60°C |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Solid compound at 60°C and in solution at 60°C |

| Photostability | Expose solution to a combination of UV and visible light as per ICH Q1B guidelines. |

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.

Typical HPLC Method Parameters:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the ortho-halobenzyl alcohol and its potential degradation products have significant absorbance (e.g., 210-280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled, e.g., 25-30°C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks in the stressed samples.

Conclusion

For researchers, scientists, and drug development professionals, a systematic approach employing forced degradation studies and validated stability-indicating HPLC methods is essential. This allows for the identification of potential liabilities in the stability of these important molecules and informs the development of robust formulations and appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of the final products.

Reactivity of the Hydroxyl Group in 2-Chloro-6-fluoro-3-methylbenzyl alcohol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-6-fluoro-3-methylbenzyl alcohol is a substituted aromatic alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The reactivity of its primary hydroxyl group is of central importance for its derivatization and incorporation into larger molecular frameworks. This technical guide provides an in-depth analysis of the expected reactivity of the hydroxyl group in this molecule, drawing upon established principles of organic chemistry and data from analogous substituted benzyl alcohols. The presence of ortho-substituents (chlorine and fluorine) and a meta-substituent (methyl) creates a unique electronic and steric environment that dictates the accessibility and reactivity of the benzylic hydroxyl group.

Molecular Structure and Electronic Effects

The reactivity of the hydroxyl group in this compound is influenced by the following factors:

-

Steric Hindrance: The presence of two ortho-substituents, a chlorine atom and a fluorine atom, significantly hinders the approach of reagents to the benzylic hydroxyl group. This steric congestion is expected to decrease reaction rates for bimolecular reactions.

-

Electronic Effects:

-

Inductive Effect: The electron-withdrawing inductive effects of the chlorine and fluorine atoms decrease the electron density on the benzylic carbon, making the hydroxyl group a better leaving group in acid-catalyzed reactions.

-

Resonance Effect: The fluorine and chlorine atoms can donate electron density to the aromatic ring via resonance, although this effect is generally weaker than their inductive withdrawal.

-

Methyl Group: The methyl group at the 3-position is weakly electron-donating through an inductive effect, which slightly increases the electron density on the aromatic ring.

-

A diagram illustrating the key structural features is provided below.

Key Reactions of the Hydroxyl Group

Based on the reactivity of similarly substituted benzyl alcohols, the hydroxyl group of this compound is expected to undergo several key transformations, including oxidation, esterification, and etherification.

Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde. Due to the presence of the benzylic position, over-oxidation to the carboxylic acid is a potential side reaction that needs to be controlled by the choice of oxidant and reaction conditions.

Expected Reactivity: The electron-withdrawing groups on the aromatic ring may slightly decrease the rate of oxidation. However, a variety of mild and selective oxidizing agents are available to efficiently effect this transformation.

Table 1: Representative Oxidation Conditions for Substituted Benzyl Alcohols

| Oxidizing Agent/System | Substrate Example | Product | Yield (%) | Reference |

| Pyrazinium Dichromate (PzDC) | Benzyl alcohol | Benzaldehyde | ~60 | [1] |

| Alumina-supported Ni NPs / O₂ | Benzyl alcohol | Benzaldehyde | >95 | [2] |

| H₂O₂ / Benzyl triethyl ammonium chloride | Benzyl alcohol | Benzaldehyde | Not specified | [3] |

Experimental Protocol (General for Pyrazinium Dichromate Oxidation): [1]

-

Dissolve the substituted benzyl alcohol (0.005 mol) and Pyrazinium Dichromate (PzDC, 0.001 mol) in dimethyl sulfoxide (DMSO, 10 mL).

-

Allow the solution to stand at room temperature for 24 hours to ensure the completion of the reaction.

-

Remove the majority of the solvent by distillation under reduced pressure.

-

The product can be further purified by standard techniques such as column chromatography.

A general workflow for the oxidation of a substituted benzyl alcohol is depicted below.

Esterification

Esterification of the hydroxyl group can be achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Due to the steric hindrance around the hydroxyl group, forcing conditions or specific catalytic systems may be required to achieve high yields.

Expected Reactivity: The steric hindrance from the ortho-substituents is expected to be the dominant factor, potentially requiring the use of more reactive acylating agents (e.g., acid chlorides) or catalysts that can overcome this steric barrier.

Table 2: Representative Esterification Conditions for Hindered Alcohols

| Acylating Agent | Catalyst/Base | Substrate Example | Product | Yield (%) | Reference |

| Acetic Anhydride | DMAP | Tertiary Alcohol | Tertiary Acetate | High | [4] |

| Acetyl Chloride | None (solvent-free) | 4-Hydroxybenzyl alcohol | 4-Acetoxybenzyl acetate | 96 | [5] |

| Acetic Acid | Sulfated Fe-MCM-48 | Benzyl alcohol | Benzyl acetate | 98.9 | [6] |

Experimental Protocol (General for Esterification using Acetyl Chloride): [5]

-

In a round-bottom flask, place the substituted benzyl alcohol (10 mmol).

-

Add acetyl chloride (a stoichiometric excess may be required depending on the alcohol's reactivity) dropwise while stirring.

-

The reaction can be performed neat (solvent-free) or in an inert solvent like dichloromethane.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated solution of sodium bicarbonate and extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the crude ester, which can be purified by chromatography.

The logical relationship for a typical esterification reaction is shown below.

Etherification

The hydroxyl group can be converted into an ether via Williamson ether synthesis (reaction of the corresponding alkoxide with an alkyl halide) or by acid-catalyzed condensation with another alcohol.

Expected Reactivity: Similar to esterification, steric hindrance will play a significant role. For Williamson ether synthesis, deprotonation of the alcohol to form the more nucleophilic alkoxide is the first step. For acid-catalyzed etherification, the formation of a benzylic carbocation intermediate is likely, and the stability of this intermediate will be influenced by the electronic effects of the ring substituents. The electron-withdrawing groups will destabilize the carbocation, potentially slowing down the reaction.

Table 3: Representative Etherification Conditions for Benzyl Alcohols

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Benzyl alcohol | Benzyl alcohol | FeCl₃·6H₂O, Propylene Carbonate | Symmetrical Ether | 53-91 | [7] |

| Benzyl alcohol | Alkanol | HCl (catalytic) | Unsymmetrical Ether | Varies | [8] |

| Benzyl alcohol | Methanol | 2,4,6-Trichloro-1,3,5-triazine, DMSO | Methyl Ether | High | [9] |

Experimental Protocol (General for Acid-Catalyzed Etherification): [8]

-

Dissolve the substituted benzyl alcohol (0.1 mol) in an excess of the second alcohol (e.g., 1.5 mol of methanol).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

After completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the resulting ether by distillation or chromatography.

A signaling pathway for the acid-catalyzed etherification can be visualized as follows:

Conclusion

The hydroxyl group of this compound is a versatile functional group that can undergo a range of important chemical transformations. While its reactivity is modulated by the steric and electronic effects of the substituents on the aromatic ring, established synthetic methodologies for the oxidation, esterification, and etherification of hindered and electronically modified benzyl alcohols provide a strong foundation for the successful derivatization of this compound. The experimental conditions outlined in this guide, derived from studies on analogous systems, offer valuable starting points for researchers and scientists in the field of drug development and chemical synthesis. It is recommended that reaction conditions be carefully optimized to account for the specific steric and electronic properties of this compound to achieve desired product yields and purities.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. lakeland.edu [lakeland.edu]

- 4. researchgate.net [researchgate.net]

- 5. iiste.org [iiste.org]

- 6. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Strategic Role of 2-Chloro-6-fluoro-3-methylbenzyl Alcohol in Advanced Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-chloro-6-fluoro-3-methylbenzyl alcohol, a key synthetic intermediate in contemporary drug development. The document elucidates its physicochemical properties, outlines detailed synthetic protocols, and explores its primary application in the creation of potent and selective inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme implicated in various metabolic diseases and oncogenic pathways. This guide is intended to serve as a comprehensive resource for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering detailed experimental procedures, quantitative data, and visual representations of synthetic and signaling pathways to facilitate further research and application.

Introduction

This compound is a halogenated aromatic alcohol that has emerged as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the benzene ring, imparts specific steric and electronic properties that are leveraged to achieve high potency and selectivity in drug candidates. This guide will focus on its pivotal role as a precursor to advanced therapeutic agents, with a particular emphasis on the synthesis of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 261762-83-8 | [1] |

| Molecular Formula | C₈H₈ClFO | [1] |

| Molecular Weight | 174.60 g/mol | [1] |

| Melting Point | 68-70 °C | [1] |

| Boiling Point | 245.7 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde.

Synthesis of the Precursor: 2-Chloro-6-fluoro-3-methylbenzaldehyde

The synthesis of the aldehyde precursor can be achieved through the chlorination and subsequent hydrolysis of 2-fluoro-3-methyltoluene. A general industrial method is outlined below.[3][4]

Experimental Protocol:

-

Chlorination: 2-Fluoro-3-methyltoluene is subjected to side-chain chlorination using chlorine gas under UV irradiation (e.g., with a metal halide lamp) at an elevated temperature (150-180 °C). This step produces a mixture of mono-, di-, and trichlorinated intermediates. The reaction is monitored by gas chromatography (GC) until the concentration of the monochlorinated species is minimal.[3]

-

Hydrolysis: The crude mixture of chlorinated products is then hydrolyzed to the aldehyde. An iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃) is added, and water is slowly introduced at a high temperature (150-180 °C). The reaction is monitored by GC to ensure the complete conversion of the di- and trichlorinated intermediates.[3]

-

Work-up and Purification: The reaction mixture is cooled, and an aqueous alkali solution (e.g., sodium carbonate) is added to neutralize the acidic components. The organic layer containing the crude 2-chloro-6-fluoro-3-methylbenzaldehyde is separated, washed, and purified by distillation under reduced pressure.

Reduction to this compound

The reduction of the aldehyde to the target alcohol is a standard transformation in organic synthesis.

Experimental Protocol:

-

Reaction Setup: A solution of 2-chloro-6-fluoro-3-methylbenzaldehyde in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, the mixture is quenched by the slow addition of water. The product is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Application as a Synthetic Intermediate: Synthesis of SCD1 Inhibitors

The primary application of this compound is as a precursor to 2-chloro-6-fluoro-3-methylbenzyl bromide, a key electrophile in the synthesis of SCD1 inhibitors.[5]

Conversion to 2-Chloro-6-fluoro-3-methylbenzyl Bromide

The conversion of the benzyl alcohol to the corresponding benzyl bromide is a crucial step to activate the benzylic position for subsequent nucleophilic substitution.

Experimental Protocol:

-

Reaction Setup: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask and cooled in an ice bath.

-

Bromination: A brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), is added dropwise to the stirred solution. The reaction is allowed to proceed to completion, as monitored by TLC.

-

Work-up: The reaction mixture is carefully poured onto ice and extracted with dichloromethane. The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 2-chloro-6-fluoro-3-methylbenzyl bromide, which can be used in the next step without further purification or can be purified by chromatography.

Synthesis of a Representative SCD1 Inhibitor

The synthesized 2-chloro-6-fluoro-3-methylbenzyl bromide can be used to alkylate a nucleophilic core, a common strategy in the synthesis of various SCD1 inhibitors. The following is a representative synthetic scheme.

Experimental Protocol:

-

N-Alkylation: A solution of a suitable heterocyclic nucleophile (e.g., a substituted pyrazole or triazole) and a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) is prepared.

-

Coupling: 2-Chloro-6-fluoro-3-methylbenzyl bromide is added to the solution, and the reaction mixture is stirred at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final SCD1 inhibitor is purified by column chromatography or recrystallization.

Role in Signaling Pathways: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[6][7] The inhibition of SCD1 has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders and cancer.[6][8]

SCD1 activity is implicated in several cellular signaling pathways. For instance, SCD1 has been shown to positively regulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[9][10] By inhibiting SCD1, the production of MUFAs is reduced, which in turn can suppress Wnt/β-catenin signaling and inhibit cancer cell proliferation.[9] Furthermore, SCD1 inhibition can induce endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis.[7][9]

The 2-chloro-6-fluoro-3-methylbenzyl moiety, introduced via the synthetic intermediate discussed herein, plays a crucial role in the binding of the inhibitor to the SCD1 enzyme, contributing to its potency and selectivity.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for an SCD1 inhibitor.

SCD1 Signaling Pathway Inhibition

Caption: Inhibition of the SCD1 signaling pathway.

Conclusion

This compound is a strategically important synthetic intermediate with significant applications in the development of novel therapeutics. Its utility as a precursor for potent SCD1 inhibitors highlights its value in addressing complex diseases such as metabolic disorders and cancer. This technical guide provides a foundational understanding of its properties, synthesis, and application, and is intended to support and inspire further innovation in the field of drug discovery.

References

- 1. 261762-83-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to 2-Chloro-6-fluoro-3-methylbenzyl Alcohol: A Versatile Scaffold in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-fluoro-3-methylbenzyl alcohol, a halogenated aromatic compound with significant potential in medicinal chemistry. We will dissect the molecule's structural features, propose a detailed synthetic pathway, and elucidate its prospective applications as both a key building block and a pharmacophore in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable experimental protocols.

Introduction: The Strategic Value of Halogenated Benzyl Alcohols

The benzyl alcohol motif is a recurring structural element in a vast array of biologically active compounds.[1][2][3] Its utility is further amplified by the strategic incorporation of halogen atoms, which can profoundly influence a molecule's physicochemical properties. The presence of chlorine and fluorine in this compound is not merely an incidental substitution; it is a deliberate design choice that can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[4][5][6]

This guide will illuminate the untapped potential of this compound, positioning it as a valuable tool in the medicinal chemist's arsenal. We will delve into its synthetic accessibility and explore its promise in the development of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective application in drug discovery. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 261762-83-8 | [7][8] |

| Molecular Formula | C₈H₈ClFO | [7][8] |

| Molecular Weight | 174.60 g/mol | [7][8] |

| Boiling Point | 245.7°C | [7] |

| Melting Point | 68-70°C | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 2-chloro-6-fluorotoluene. The proposed synthetic pathway involves the methylation of the aromatic ring, followed by oxidation to the corresponding benzaldehyde, and subsequent reduction to the target benzyl alcohol.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde (Intermediate 2)

This protocol is adapted from a general method for the preparation of the related 2-chloro-6-fluorobenzaldehyde.[9][10]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-chloro-6-fluoro-3-methyltoluene (1 equivalent).

-

Oxidation: Slowly add chromyl chloride (2 equivalents) to the flask while maintaining the temperature below 10°C with an ice bath.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-